1-Bromo-1-chloro-2-fluorocyclopropane
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Overview
Description
1-Bromo-1-chloro-2-fluorocyclopropane is an organohalogen compound with the molecular formula C3H3BrClF It is a cyclopropane derivative where the three-membered ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-chloro-2-fluorocyclopropane can be synthesized through a multi-step process involving the halogenation of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine, chlorine, and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the cyclopropane ring with bromine, chlorine, and fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process is optimized to maximize yield and purity while minimizing by-products and waste. Safety measures are crucial due to the hazardous nature of the halogen gases involved.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-chloro-2-fluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, potentially breaking the cyclopropane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination. These reactions typically occur in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-1-chloro-2-fluorocyclopropane and 1-amino-1-chloro-2-fluorocyclopropane.
Reduction Reactions: Products include partially or fully dehalogenated cyclopropane derivatives.
Oxidation Reactions: Products include ring-opened compounds or more oxidized cyclopropane derivatives.
Scientific Research Applications
1-Bromo-1-chloro-2-fluorocyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated cyclopropane moieties into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-1-chloro-2-fluorocyclopropane involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The unique arrangement of halogen atoms on the cyclopropane ring can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-chloro-2-fluoropropane: A similar compound with a linear propane structure instead of a cyclopropane ring.
1-Bromo-2-chloro-3-fluorocyclopropane: Another cyclopropane derivative with different halogen substitution patterns.
1-Bromo-1-chloro-2,2,2-trifluoroethane: A compound with a similar halogenation pattern but a different carbon backbone.
Uniqueness
1-Bromo-1-chloro-2-fluorocyclopropane is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. The specific arrangement of bromine, chlorine, and fluorine atoms also provides distinct chemical properties compared to other halogenated compounds.
Properties
CAS No. |
24071-59-8 |
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Molecular Formula |
C3H3BrClF |
Molecular Weight |
173.41 g/mol |
IUPAC Name |
1-bromo-1-chloro-2-fluorocyclopropane |
InChI |
InChI=1S/C3H3BrClF/c4-3(5)1-2(3)6/h2H,1H2 |
InChI Key |
SQHIGPHCABHJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Br)F |
Origin of Product |
United States |
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